molecular formula C17H21N7O2S B2966122 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine CAS No. 1070862-22-4

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine

Cat. No.: B2966122
CAS No.: 1070862-22-4
M. Wt: 387.46
InChI Key: NYYXHZRNRYIBPG-UHFFFAOYSA-N
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Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Mechanism of Action

Target of Action

The compound, also known as 7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, is a member of the pyrimidine and triazole families . Pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the primary targets of this compound are likely to be protein kinases.

Mode of Action

The compound interacts with its targets, the protein kinases, by binding to them. This binding inhibits the protein kinases’ activity, thereby controlling cell growth, differentiation, migration, and metabolism . The exact interaction between the compound and its targets may vary depending on the specific protein kinase it binds to.

Biochemical Pathways

Upon binding to protein kinases, the compound affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The inhibition of protein kinases can lead to the disruption of these pathways, resulting in the control of cell growth and other cellular processes.

Pharmacokinetics

It is known that the compound’s structure contributes to its solubility, polarity, lipophilicity, and hydrogen bonding capacity . These properties can influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

The result of the compound’s action is the inhibition of protein kinases, leading to the control of cell growth, differentiation, migration, and metabolism . This can have various molecular and cellular effects, depending on the specific type of cell and the specific protein kinase being targeted.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other suitable reagents in the presence of a base like triethylamine can yield the desired triazolopyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process. The reaction conditions such as temperature, solvent, and reaction time are meticulously controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Thiadiazoles
  • Thioamides

Uniqueness: 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine stands out due to its unique combination of a triazolopyrimidine core with a phenylmethanesulfonylpiperazine moiety. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

7-(4-benzylsulfonylpiperazin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-2-24-17-15(20-21-24)16(18-13-19-17)22-8-10-23(11-9-22)27(25,26)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYXHZRNRYIBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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